molecular formula C9H14O2 B8304652 5-Methyl-alpha-n-propyl-furfuryl alcohol

5-Methyl-alpha-n-propyl-furfuryl alcohol

Cat. No. B8304652
M. Wt: 154.21 g/mol
InChI Key: HORZEVJSEFJTLH-UHFFFAOYSA-N
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Patent
US04970345

Procedure details

Into a four necked flask equipped with an agitator and a thermometer, 5-methyl-α-n-propyl-furfuryl alcohol (40 parts) and water (1200 parts) were charged, and the resultant mixture was stirred at a temperature of 95° to 100° C. in a nitrogen stream, during which the pH was maintained at 4.9 to 5.3. After confirming the complete consumption of the starting compound by gas chromatography, the reaction mixture was cooled and extracted with methyl isobutyl ketone. The extract was concentrated to give 2-n-propyl-3-hydroxy-3-methyl-4-cyclopentenone in a yield of 81 %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:11][C:5]([CH:6](O)[CH2:7][CH2:8][CH3:9])=[CH:4][CH:3]=1.[OH2:12]>>[CH2:7]([CH:6]1[C:2]([OH:11])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:12])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(CCC)O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four necked flask equipped with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 4.9 to 5.3
CUSTOM
Type
CUSTOM
Details
the complete consumption of the starting compound by gas chromatography
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1C(C=CC1(C)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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